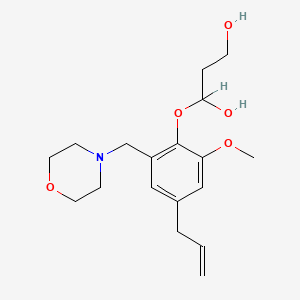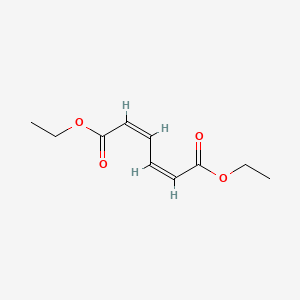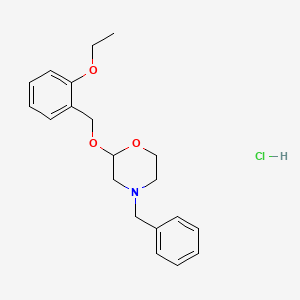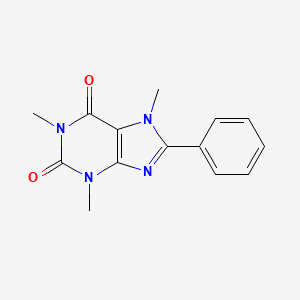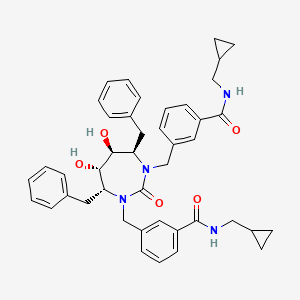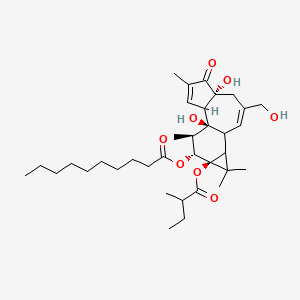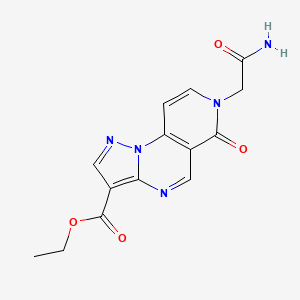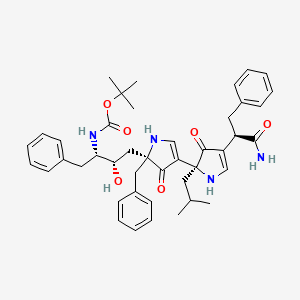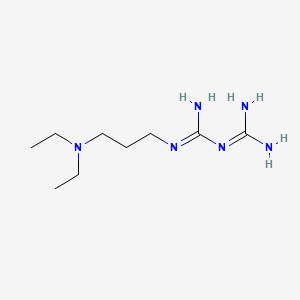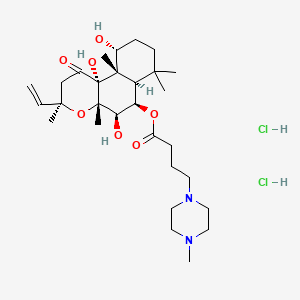
3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)-: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as isoquinoline, pyrrole, and morpholine. The presence of these groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Isoquinolinecarboxamide: This step involves the reaction of isoquinoline with a carboxylic acid derivative under acidic or basic conditions to form the carboxamide group.
Introduction of Pyrrole Groups: The pyrrole groups are introduced through a series of reactions involving pyrrole derivatives and coupling agents.
Attachment of Morpholine Group: The morpholine group is attached via nucleophilic substitution reactions, where the morpholine ring reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and isoquinoline rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Products include various quinoline and pyrrole oxides.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products include halogenated and alkylated isoquinolinecarboxamides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can bind to specific proteins, affecting their function and activity.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. It can also interact with proteins, affecting their function and signaling pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparación Con Compuestos Similares
Isoquinolinecarboxamide Derivatives: Compounds with similar structures but different functional groups.
Pyrrolecarboxamide Derivatives: Compounds with pyrrole rings and carboxamide groups.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness:
Structural Complexity: The compound’s unique combination of isoquinoline, pyrrole, and morpholine groups sets it apart from other similar compounds.
Propiedades
Número CAS |
478492-67-0 |
|---|---|
Fórmula molecular |
C35H36N8O5 |
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
N-[1-methyl-5-[[4-[[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]carbamoyl]phenyl]carbamoyl]pyrrol-3-yl]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C35H36N8O5/c1-41-21-27(18-30(41)34(46)36-11-12-43-13-15-48-16-14-43)39-32(44)23-7-9-26(10-8-23)38-35(47)31-19-28(22-42(31)2)40-33(45)29-17-24-5-3-4-6-25(24)20-37-29/h3-10,17-22H,11-16H2,1-2H3,(H,36,46)(H,38,47)(H,39,44)(H,40,45) |
Clave InChI |
AYWSMVYQEPKYGK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCN2CCOCC2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)C5=CC6=CC=CC=C6C=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


